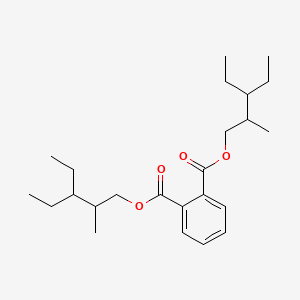

1,2-Benzenedicarboxylic acid, di-C7-9-branched and linear alkyl esters

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Benzenedicarboxylic acid, di-C7-9-branched and linear alkyl esters, also known as DHNUP, is a mixture of 6 components that belongs to a family of chemicals called phthalates . It is a colorless, oily liquid .

Synthesis Analysis

DHNUP is commercially produced by catalyzed esterification of phthalic anhydride with C7-9 alcohol blend utilizing batch or continuous processes. The individual process steps consist of a reaction step, excess alcohol removal, drying, and filtration. The final product has a phthalate ester content of well above 99.5% .Molecular Structure Analysis

A phthalate ester (PE) molecule is produced by esterifying one molecule of benzenedicarboxylic acid (phthalic anhydride) with two alcohol molecules . The length of the alkyl chains varies by substance, but the total carbon number of the longest linear C-chain (or backbone chain) is predominantly C7 or greater .Chemical Reactions Analysis

The critical toxicological effects of PEs are development and reproduction. These aspects are very structure dependent, and are associated with molecules with a 4 to 6 carbon backbone .Physical And Chemical Properties Analysis

DHNUP is a colorless, oily liquid . Due to similar chemical structure, category members are generally similar with respect to select physico-chemical properties or display an expected trend .Mechanism of Action

By contrast, PEs with 7 or more backbone carbons produce no detectable effects in reproduction and no adverse effects on development . From a very large toxicology database for phthalate esters, a structure activity can be demonstrated that best relates to the linear portion of the phthalate ester, rather than total carbon number .

Safety and Hazards

Future Directions

properties

CAS RN |

68515-41-3 |

|---|---|

Molecular Formula |

C24H38O4 |

Molecular Weight |

390.6 g/mol |

IUPAC Name |

bis(3-ethyl-2-methylpentyl) benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C24H38O4/c1-7-19(8-2)17(5)15-27-23(25)21-13-11-12-14-22(21)24(26)28-16-18(6)20(9-3)10-4/h11-14,17-20H,7-10,15-16H2,1-6H3 |

InChI Key |

KRGVDPMPDFERJD-UHFFFAOYSA-N |

SMILES |

CCC(CC)C(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C(CC)CC |

Canonical SMILES |

CCC(CC)C(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C(CC)CC |

Other CAS RN |

68515-41-3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Pyrrolidinone, 4-[(trimethylsilyl)oxy]-](/img/structure/B3193133.png)